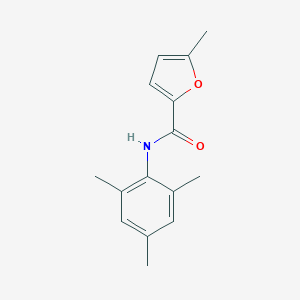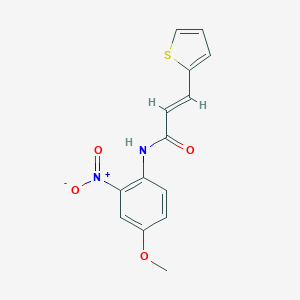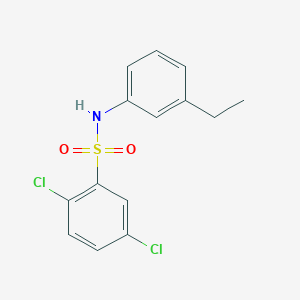![molecular formula C13H15ClN4O B458415 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea CAS No. 102974-11-8](/img/structure/B458415.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a synthetic organic compound that features a chlorophenyl group and an imidazolylpropyl group linked by a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative, followed by the introduction of the imidazolylpropyl group. The reaction conditions may include:
- Solvents such as dichloromethane or ethanol.
- Catalysts like triethylamine or pyridine.
- Temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, yield, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(3-imidazol-1-ylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(3-Chlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
Uniqueness
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both the chlorophenyl and imidazolylpropyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
102974-11-8 |
|---|---|
Molecular Formula |
C13H15ClN4O |
Molecular Weight |
278.74g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
InChI Key |
WSWCGYJOTGGLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B458332.png)
![2-(1,3-Benzodioxol-5-yl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B458333.png)
![N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B458335.png)


![3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}](/img/structure/B458340.png)


![3-chloro-N-[3-({[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}methyl)benzyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B458344.png)
![Isopropyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B458346.png)
![6-bromo-N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(2,5-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B458347.png)



